molecular formula C10H20N2O2 B1473887 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one CAS No. 1513777-48-4

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one

Cat. No. B1473887
M. Wt: 200.28 g/mol
InChI Key: YYRULURYHJIINX-UHFFFAOYSA-N
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Description

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one (3AMP) is an important compound in the field of medicinal chemistry. It is a cyclic amine that is used as a building block for the synthesis of a variety of bioactive molecules. 3AMP is used in the preparation of drugs, pesticides, and other pharmaceuticals. In addition, it is also used in the synthesis of polymers, dyes, and other industrial products. 3AMP has a wide range of applications in the laboratory, including as a reagent for the preparation of a variety of compounds.

Scientific Research Applications

Synthesis and Characterization

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one and its derivatives have been extensively studied for their synthesis and characterization. Novel derivatives, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, have been synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, with their structures confirmed by various methods like 1H NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011). Similarly, a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significance in medicinal chemistry, has been proposed, illustrating the interest in novel synthesis methods for piperidine derivatives (R. Smaliy et al., 2011).

Biological and Pharmacological Activities

Piperidine derivatives have been explored for their antimicrobial and pharmacological properties. New pyridine derivatives, including compounds with piperidine structures, have shown variable and modest activity against bacterial and fungal strains, indicating potential as antimicrobial agents (N. Patel et al., 2011). Other studies have synthesized and tested piperidine derivatives for antiarrhythmic and antihypertensive effects, with some compounds displaying strong activities and suggesting that their pharmacological effects may be linked to alpha-adrenolytic properties (Barbara Malawska et al., 2002).

Chemical Properties and Reactions

Studies have also delved into the kinetics and mechanisms of reactions involving piperidine derivatives, offering insights into their chemical behavior. For instance, the kinetics of reactions of certain phenyl thionocarbonates with secondary alicyclic amines, including piperidine, have been studied, revealing insights into the reaction mechanisms and the effect of structural variations on reaction rates (E. Castro et al., 2001).

properties

IUPAC Name

3-amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRULURYHJIINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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